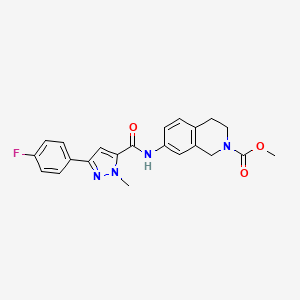

7-(3-(4-fluorophényl)-1-méthyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C22H21FN4O3 and its molecular weight is 408.433. The purity is usually 95%.

BenchChem offers high-quality methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse du sein

Les pyrazoles et leurs dérivés jouent un rôle crucial en médecine en raison de leurs diverses activités biologiques. En particulier, ils présentent des fonctions antimicrobiennes, antituberculeuses, anti-inflammatoires, antioxydantes, antitumorales, cytotoxiques et analgésiques . Le composé synthétisé a été étudié pour son potentiel anticancéreux du sein. Des études de docking moléculaire ont révélé que son affinité de liaison au récepteur alpha des œstrogènes humains (ERα) était comparable à celle du 4-OHT, un ligand natif. Cette découverte suggère son potentiel comme agent anticancéreux du sein.

Chimie médicinale et développement de médicaments

Les composés fluorés sont populaires en chimie médicinale car la liaison C-F offre une plus grande stabilité que la liaison C-H. De plus, la substitution par le fluor peut améliorer l'affinité de liaison des complexes protéine-ligand. Des chercheurs ont breveté divers composés fluorés comme agents potentiels pour le cancer hépatique (HePG-2) et d'autres maladies .

Synthèse et caractérisation structurale

Le composé a été synthétisé avec succès via une réaction en deux étapes. Premièrement, la synthèse de la pyrazoline s'est produite par une réaction à trois composants en un seul pot sous irradiation micro-ondes. Deuxièmement, l'aromatisation oxydative de la pyrazoline a conduit à la formation du composé pyrazole. Des analyses spectroscopiques, notamment FT-IR, HR-MS et RMN, ont confirmé sa structure .

Activité Biologique

Methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, referred to as Compound A , is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses the biological activity of Compound A, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound A has a molecular formula of C18H19FN4O3 and a molecular weight of approximately 358.37 g/mol. Its structure features a dihydroisoquinoline core substituted with a pyrazole derivative, which is significant for its biological interactions. The presence of the fluorophenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.

Antifungal Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antifungal properties. For instance, studies have shown that related compounds demonstrate higher antifungal activity against various phytopathogenic fungi compared to standard antifungal agents like boscalid . The mechanism often involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.

Anticancer Activity

In vitro studies have suggested that compounds with similar structures to Compound A may exhibit anticancer properties. For example, certain pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism typically involves the modulation of apoptotic pathways and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be correlated with its structural features. The presence of the 4-fluorophenyl group has been associated with increased potency against specific targets due to enhanced electronic properties and steric effects. Molecular docking studies reveal that the carbonyl oxygen atom in the pyrazole moiety forms critical hydrogen bonds with amino acid residues in target proteins, facilitating stronger interactions .

Study on Antifungal Efficacy

A study conducted on various pyrazole derivatives, including those structurally related to Compound A, assessed their antifungal efficacy against seven different fungal strains. The results indicated that certain modifications in the pyrazole ring significantly enhanced antifungal activity, supporting the hypothesis that structural optimization can lead to better therapeutic agents .

Cancer Cell Line Studies

In another investigation focusing on cancer cell lines, derivatives similar to Compound A were tested for their ability to inhibit cell growth. The findings demonstrated that compounds with specific substitutions on the pyrazole ring showed promising results in reducing cell viability, indicating potential for further development as anticancer agents .

Propriétés

IUPAC Name |

methyl 7-[[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3/c1-26-20(12-19(25-26)15-3-6-17(23)7-4-15)21(28)24-18-8-5-14-9-10-27(22(29)30-2)13-16(14)11-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWTXKXCPHWAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.